(S,2E,6E)-Dehydroxy Pitavastatin is a derivative of Pitavastatin, which is classified as a lipid-lowering agent belonging to the statin class of medications. Statins are primarily used to manage cholesterol levels in patients with hyperlipidemia and related conditions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This compound is particularly relevant in the context of cardiovascular health, where it helps reduce the risk of atherosclerosis and other cardiovascular diseases.
Pitavastatin was first patented in 1987 and received approval for medical use in Japan in 2003 and in the United States in 2009. It is marketed under various names, including Livalo, and is produced by Kowa Pharmaceuticals. The compound has been extensively studied for its pharmacological properties and therapeutic effects .
(S,2E,6E)-Dehydroxy Pitavastatin falls under the category of statins, specifically as a competitive inhibitor of HMG-CoA reductase. It is recognized for its ability to lower total cholesterol, low-density lipoprotein cholesterol, and triglycerides while increasing high-density lipoprotein cholesterol levels .
The synthesis of (S,2E,6E)-Dehydroxy Pitavastatin involves several chemical reactions including asymmetric hydrogenation and Claisen condensation. A notable method includes using a chiral catalyst for the hydrogenation of 4-benzyloxy-ethyl-acetoacetate to yield (S)-4-benzyloxy-3-hydroxy-ethyl-butyrate. Subsequent reactions involve hydroxyl protection, reduction, and oxidation steps to produce the final compound .
The chemical structure of (S,2E,6E)-Dehydroxy Pitavastatin can be represented as follows:
(S,2E,6E)-Dehydroxy Pitavastatin undergoes several important reactions that contribute to its function as a statin:
The metabolic pathways can be influenced by genetic polymorphisms affecting hepatic transporters such as OATP1B1, which can alter pharmacokinetics significantly .
(S,2E,6E)-Dehydroxy Pitavastatin exerts its effects by inhibiting HMG-CoA reductase, leading to decreased synthesis of mevalonate, a precursor in cholesterol biosynthesis. This results in:
Additionally, it has been shown to induce apoptosis in T-cells through the activation of mitogen-activated protein kinases (ERK1/2), suggesting potential immunomodulatory effects .
Studies indicate that low concentrations enhance ERK phosphorylation while higher concentrations may suppress it, indicating a complex dose-dependent relationship with cellular signaling pathways .
The logP value indicates moderate lipophilicity (logP ≈ 1.49), which influences its absorption and distribution characteristics within biological systems .
(S,2E,6E)-Dehydroxy Pitavastatin is primarily used in clinical settings for:
Additionally, ongoing research explores its potential roles beyond lipid lowering, including immunomodulation and anti-inflammatory effects .
CAS No.:
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: